N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14-7-10-17(11-8-14)29(27,28)25-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)26/h2-13,25H,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOHIRPBXSHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Malonate Cyclization
The condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine at 453 K produces ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. This method leverages the electron-deficient nature of the ketone to facilitate nucleophilic attack by the malonate enolate, followed by cyclodehydration. The reaction proceeds via the following steps:
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Enolate Formation : Diethyl malonate deprotonates under basic conditions, forming a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of (2-amino-5-chlorophenyl)(phenyl)methanone, forming a tetrahedral intermediate.
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Cyclization and Aromatization : Intramolecular dehydration yields the dihydroquinoline core, with subsequent oxidation (if required) completing aromatization.
Key Data :
POCl3-Mediated Cyclodehydration
An alternative route involves refluxing 3-(benzoylamino)-5-chlorophenyl derivatives with phosphorus oxychloride (POCl3), followed by neutralization with aqueous NH3. This method is advantageous for substrates sensitive to prolonged heating.
Example Protocol :
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Reagents : 3-(benzoylamino)-5-chlorophenyl acetate (1.0 mmol), POCl3 (6 mL).
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Conditions : Reflux for 1 h, extract with CH2Cl2, purify via silica gel chromatography (ethyl acetate/n-hexane).
Sulfonamide Functionalization Strategies
Introducing the 4-methylbenzenesulfonamide group at the C3 position of the quinoline core requires precise control over nucleophilic substitution or coupling reactions.
Microwave-Assisted Amination
Microwave (MW) irradiation significantly accelerates the displacement of chlorine at C3 by sulfonamide nucleophiles. A representative procedure involves:
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Substrate : Ethyl 4-chloro-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (0.21 mmol).
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Nucleophile : 4-Methylbenzenesulfonamide (0.21 mmol).
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Conditions : Ethanol solvent, MW irradiation at 150°C for 30 min.
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Workup : Extract with ethyl acetate, wash with NaHCO3, purify via gradient elution chromatography (ethyl acetate/n-hexane).
Key Outcomes :
Copper-Catalyzed Coupling
Copper(I) iodide and N,N’-dimethyl-1,2-ethanediamine facilitate Ullman-type coupling between 3-bromo-6-chloroquinoline and 4-methylbenzenesulfonamide:
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Reagents :
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3-Bromo-6-chloroquinoline (1.0 mmol).
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4-Methylbenzenesulfonamide (1.5 mmol).
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CuI (0.05 mmol), K2CO3 (3.0 mmol).
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Purification : Silica gel chromatography (petroleum ether/ethyl acetate).
Key Outcomes :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major preparation methods:
Insights :
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Microwave Synthesis : Superior in yield and time efficiency but requires specialized equipment.
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Copper Catalysis : Offers functional group tolerance but suffers from lower yields.
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal analysis of intermediates (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) validates the planar quinoline core and confirms substituent orientations.
Challenges and Optimization Opportunities
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Byproduct Formation : Competing O-sulfonylation occurs if reaction temperatures exceed 160°C. Mitigation involves strict temperature control.
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Solvent Effects : Ethanol enhances MW amination yields compared to DMF or THF.
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Catalyst Loading : Increasing CuI to 0.1 mmol improves coupling yields but risks side reactions .
Chemical Reactions Analysis
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide, exhibit antimicrobial properties. Studies show that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, similar compounds have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively . The inhibition of these enzymes can help in managing blood sugar levels and improving cognitive function.
Anticancer Potential
There is emerging evidence suggesting that quinoline derivatives possess anticancer properties. The structural characteristics of this compound may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The quinoline core may also interact with DNA and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogues with Pyrazoline Substituents
Compounds 12, 13, and 15 () share the 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl core but differ in their substituents:
- 12: 3-Fluorophenyl-pyrazoline with a butanoic acid chain.
- 13: 3-Chlorophenyl-pyrazoline with a butanoic acid chain.
- 15: 3-Methoxyphenyl-pyrazoline with a butanoic acid chain.
Key Differences :
- Synthesis : All three compounds are synthesized via a general procedure involving THF and precipitation from ethyl acetate, similar to the target compound’s likely sulfonylation route. However, the pyrazoline derivatives require cyclocondensation steps, whereas the target compound’s synthesis may involve direct sulfonamide coupling .
Table 1 : Comparison of Pyrazoline Analogues and Target Compound
| Property | Compound 12 | Compound 13 | Compound 15 | Target Compound |
|---|---|---|---|---|
| Core Structure | Quinolinone | Quinolinone | Quinolinone | Quinolinone |
| Substituent | 3-Fluorophenyl | 3-Chlorophenyl | 3-Methoxyphenyl | 4-Methylbenzenesulfonamide |
| Functional Group | Butanoic Acid | Butanoic Acid | Butanoic Acid | Sulfonamide |
| Molecular Weight (g/mol) | ~550 (estimated) | ~565 (estimated) | ~566 (estimated) | ~434 (based on analogues) |
Analogues with Sulfur-Containing Moieties
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () features a sulfanyl-acetamide group instead of a sulfonamide.
Key Differences :
- Reactivity : The sulfanyl (S–) group is less polar than the sulfonamide (SO₂–NH–), reducing solubility in aqueous media but enhancing lipophilicity for membrane penetration .
- Synthetic Route : The acetamide derivative likely forms via thiol-alkylation, contrasting with the target compound’s sulfonamide coupling.
Building Block: (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid
This compound () replaces the sulfonamide with an acetic acid group.
Key Differences :
- Solubility : The acetic acid moiety improves aqueous solubility compared to the sulfonamide, making it preferable for formulations requiring high bioavailability .
- Applications : Used in synthesizing anti-inflammatory and anticancer agents, whereas sulfonamide derivatives may target bacterial enzymes or carbonic anhydrases .
Methane Sulfonamide Derivatives
N-(3-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropyl) methane sulfonamide (27) () incorporates a methane sulfonamide group linked via a propyl chain.
Key Differences :
- Synthesis: Requires coupling with 3-(methylsulfonamido)propanoic acid, a more complex route than direct sulfonamide formation .
Pharmacological Implications
- Sulfonamide vs. Acetic Acid : The sulfonamide group in the target compound may enhance binding to enzymes like carbonic anhydrase, whereas acetic acid derivatives () are better suited for COX-2 inhibition .
- Pyrazoline Analogues : The fluorophenyl and chlorophenyl groups in compounds 12 and 13 () improve metabolic stability compared to methoxy groups, a consideration for the target compound’s design .
Biological Activity
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 438.93 g/mol. The compound features a quinoline core structure, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma. These effects are often attributed to the ability of the quinoline moiety to interact with DNA and disrupt cellular processes .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, molecular docking studies have shown strong binding affinities to targets like GLCN-6-P synthase, indicating potential for further development as therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various quinoline derivatives against MRSA and other resistant strains. The results indicated that certain modifications on the quinoline structure significantly enhanced activity against these pathogens .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of quinoline derivatives were tested against multiple cancer cell lines. The findings revealed that compounds with halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts, highlighting the importance of structural modifications .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound C | 10 | Glioblastoma |
| Compound D | 15 | Breast Adenocarcinoma |
| N-(6-chloro...) | TBD | Current Study |
Q & A
Q. What are the established synthetic routes for N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyrazoline derivatives with similar quinolinone cores are prepared by reacting intermediates (e.g., 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-amine) with sulfonyl chlorides in THF, followed by precipitation from ethyl acetate. Characterization typically involves H NMR, C NMR, and HRMS to confirm molecular identity and purity (>95% by HPLC) .
Q. How is the compound structurally characterized in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the molecular geometry. Key parameters include dihedral angles between aromatic rings (e.g., 66.87° in related sulfonamides) and hydrogen-bonding networks (e.g., N–H⋯O interactions). Crystal structures are validated via R-factors (<0.05) and data-to-parameter ratios (>15:1) .
Q. What analytical methods ensure purity and stability during synthesis?
HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Thermal stability is evaluated via differential scanning calorimetry (DSC), while HRMS confirms the molecular formula (e.g., [M-H] with <2 ppm error). Elemental analysis (C, H, N) verifies stoichiometry .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?
Discrepancies between computational models and experimental structures are addressed by refining torsional angles and hydrogen-bonding patterns. For example, SHELXL’s restraints improve agreement with observed electron density maps. Conflicting data may arise from solvent effects or polymorphism, requiring multiple crystallization trials .
Q. What structure-activity relationship (SAR) insights exist for modifying the quinolinone core?
Substituents at the 3-position (e.g., pyrazoline or acetamide groups) significantly influence bioactivity. For instance, replacing 3-aminophenyl with sulfonamide groups enhances binding to proteasomes or kinases. Computational docking (AutoDock Vina) and pharmacophore modeling identify critical hydrophobic/electrostatic interactions .
Q. How can molecular docking optimize binding affinity predictions for this compound?
AutoDock Vina’s scoring function evaluates ligand-receptor interactions using a Lamarckian genetic algorithm. The compound’s sulfonamide group is docked into hydrophobic pockets of target proteins (e.g., immunoproteasome β5i subunit), with binding poses validated via RMSD clustering (<2 Å). Multithreading accelerates screening against large libraries .
Q. How are contradictions between in vitro activity and computational predictions resolved?
Discrepancies arise from solvent-accessible surface area (SASA) mismatches or protonation state errors. Mitigation strategies include:
Q. What strategies improve the compound’s pharmacokinetic properties in preclinical studies?
- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., sodium pivalate).
- Metabolic stability : Introducing electron-withdrawing groups (e.g., -CF) to reduce CYP450 oxidation.
- Bioavailability : Nanoformulation with PLGA nanoparticles enhances oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
